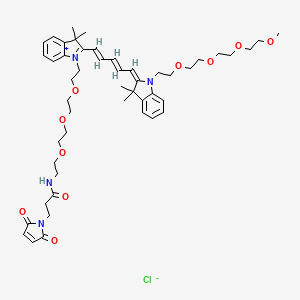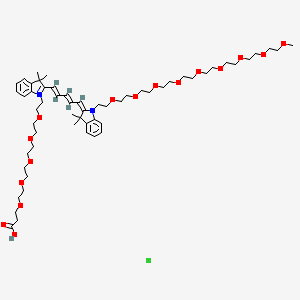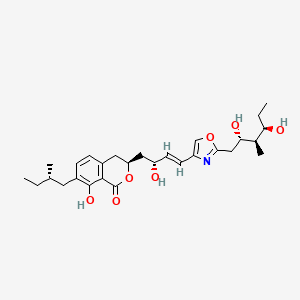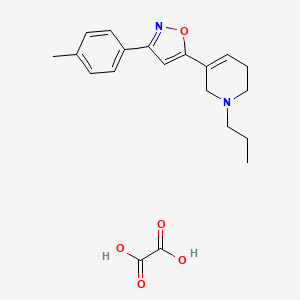
PPI-IN-3344
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPI-IN-3344 is a pan-RAS-effector PPI inhibitor.
Applications De Recherche Scientifique
Chemosensors for Pyrophosphate
Pyrophosphate (PPi) detection is crucial in biological research, including DNA replication and cancer research. The development of fluorescent chemosensors and colorimetric sensors for PPi detection, especially in aqueous solutions, is a significant area of study. This research highlights the challenges and strategies in designing selective PPi sensors, emphasizing molecular recognition, solubility, signaling mechanisms, and selectivity over other anions like ATP (Kim, Lee, Hong, & Yoon, 2009).
Analysis of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental in understanding biochemical mechanisms at the molecular level. Various techniques for detecting in vivo PPIs, especially applicable to plant research, have been discussed. This includes the historical development of PPI technology and the evaluation of PPI analysis in terms of technological considerations and inherent flaws (Xing, Wallmeroth, Berendzen, & Grefen, 2016).
Advances in Anticancer Drug Design Targeting PPIs
The targeting of PPIs is emerging as a strategic approach in designing innovative drugs for complex diseases like cancer. This research focuses on the use of experimental and computational methods in developing PPI inhibitors, highlighting recent advances in the field, especially for oncological applications (Ferreira, Oliva, & Andricopulo, 2016).
PPI in Cancer Research
PPI in Health Research Across Europe
This research reviews the attitudes and approaches to PPI in health research across Europe. It highlights the uneven implementation of PPI in healthcare systems and research in Europe, discussing the need for better infrastructure, guidance, and support (Biddle, Gibson, & Evans, 2020).
Molecular Sensor Designs for PPi Detection
The development of chemosensors for inorganic pyrophosphate (PPi) detection and biological imaging is critical in various biological and ecological processes. This review focuses on the design and function of metal-free, metal-based, and sequential sensors for PPi detection, highlighting the advancements in sensor technologies from 2010 to 2019 (Anbu, Paul, Stasiuk, & Pombeiro, 2021).
Propriétés
Nom du produit |
PPI-IN-3344 |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.48 |
Nom IUPAC |
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline |
InChI |
InChI=1S/C24H26N2O3/c1-26(2)16-17-6-4-7-19(14-17)25-21-11-10-18(15-23(21)27-3)20-8-5-9-22-24(20)29-13-12-28-22/h4-11,14-15,25H,12-13,16H2,1-3H3 |
Clé InChI |
LEFMIEUBWDMNAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(C2=C3C(OCCO3)=CC=C2)=CC=C1NC4=CC=CC(CN(C)C)=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PPI IN-3344; PPI-IN 3344; PPI IN 3344; PPI-IN-3344 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






